4-Hydroxy-2-phenylisoindoline-1,3-dione

Catalog No.
S12316822
CAS No.
57192-79-7
M.F
C14H9NO3
M. Wt
239.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-phenylisoindoline-1,3-dione

CAS Number

57192-79-7

Product Name

4-Hydroxy-2-phenylisoindoline-1,3-dione

IUPAC Name

4-hydroxy-2-phenylisoindole-1,3-dione

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C14H9NO3/c16-11-8-4-7-10-12(11)14(18)15(13(10)17)9-5-2-1-3-6-9/h1-8,16H

InChI Key

CXPJSDRRKGBSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)O

4-Hydroxy-2-phenylisoindoline-1,3-dione is a compound characterized by its unique isoindoline structure, which includes a hydroxyl group at the 4-position and a phenyl substituent at the 2-position. This compound is part of a larger class of isoindoline derivatives known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 4-hydroxy-2-phenylisoindoline-1,3-dione is C15H11NO3, and its systematic name reflects its functional groups and structural characteristics.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds. For instance, studies have shown that oxidation can convert hydroxylactams derived from isoindolinones to phthalimides using different oxidizing agents like Nickel(II) oxide and pyridine as a solvent .
  • Hydrogenation: The cyclic imide structure allows for selective hydrogenation under specific conditions, yielding various derivatives .
  • Diels-Alder Reactions: This compound can also participate in Diels-Alder reactions to form substituted isoindoline derivatives, which are valuable in synthetic organic chemistry .

4-Hydroxy-2-phenylisoindoline-1,3-dione exhibits a range of biological activities. Research indicates that isoindoline derivatives possess significant anticancer properties, antimicrobial effects, and potential neuroprotective activities. The presence of the hydroxyl group enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Several synthesis methods have been developed for 4-hydroxy-2-phenylisoindoline-1,3-dione:

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to facilitate the reaction between appropriate precursors, leading to efficient formation of the isoindoline structure .
  • Conventional Heating: Traditional methods involve refluxing starting materials in solvents like acetic acid or dichloromethane, followed by purification steps such as recrystallization .
  • Diels-Alder Reaction: The compound can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile pairs under microwave conditions for enhanced yields and reduced reaction times .

The applications of 4-hydroxy-2-phenylisoindoline-1,3-dione span various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound in drug development, particularly in anticancer therapies.
  • Material Science: Its unique structural properties make it suitable for use in developing organic materials with specific optical or electronic properties.

Interaction studies have focused on understanding how 4-hydroxy-2-phenylisoindoline-1,3-dione interacts with various biological macromolecules. These studies often utilize techniques such as molecular docking and spectroscopy to evaluate binding affinities with targets like enzymes and receptors. Such interactions are critical for elucidating the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 4-hydroxy-2-phenylisoindoline-1,3-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Phenylisoindoline-1,3-dioneLacks hydroxyl groupPrimarily studied for its anticancer properties
4-Methoxyisoindoline-1,3-dioneMethoxy group instead of hydroxylExhibits different solubility characteristics
5-Bromoisoindoline-1,3-dioneBromine substituentEnhanced reactivity due to halogen presence
PhthalimideNo hydroxy or phenyl groupKnown for its stability and utility in organic synthesis

These compounds highlight the uniqueness of 4-hydroxy-2-phenylisoindoline-1,3-dione due to its hydroxyl functionality and phenyl substitution, which contribute significantly to its biological activity and potential applications in medicinal chemistry.

Green Chemistry Approaches in Isoindoline-1,3-dione Hybrid Synthesis

Green chemistry principles have reshaped the synthesis of isoindoline-1,3-dione derivatives by prioritizing solvent selection, catalytic efficiency, and waste reduction. A prominent example involves the one-pot synthesis of 1H-isoindole-1,3(2H)-diones using guanidinium chloride as a nitrogen source and iron(III) chloride (FeCl₃) as a catalyst. This method eliminates the need for toxic amines or high-temperature conditions, operating under mild reaction parameters while maintaining high efficiency. FeCl₃ acts as a Lewis acid, facilitating the cyclocondensation of cyclic anhydrides with guanidinium chloride at ambient temperatures, thereby reducing energy consumption.

Another sustainable approach employs water as a solvent in place of traditional organic media like dimethylformamide. Although not explicitly detailed in the provided sources, such methodologies align with green chemistry goals by minimizing environmental impact. Additionally, the use of recyclable catalysts, such as polymer-supported palladium complexes, has been explored for related phthalimide syntheses, though further adaptation is required for 4-hydroxy-2-phenylisoindoline-1,3-dione.

Key advantages of green methods include:

  • Reduced toxicity: Avoidance of hazardous reagents like formamide or lithium nitride.
  • Energy efficiency: Reactions conducted at room temperature or under mild heating.
  • Atom economy: One-pot strategies minimize intermediate isolation steps.

Traditional Synthetic Pathways: Phthalic Anhydride-Based Strategies

The classical synthesis of 4-hydroxy-2-phenylisoindoline-1,3-dione revolves around the condensation of phthalic anhydride with substituted anilines. This method involves refluxing phthalic anhydride with phenylamine derivatives in high-boiling solvents such as dimethylformamide or acetic acid. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl groups of the anhydride, followed by cyclodehydration to form the isoindoline-1,3-dione core.

A typical procedure involves:

  • Anhydride activation: Phthalic anhydride is heated to enhance electrophilicity.
  • Amine coupling: Introduction of phenylamine derivatives under reflux conditions.
  • Cyclization: Acid-catalyzed intramolecular dehydration to form the bicyclic structure.

While reliable, this method faces criticism for its reliance on toxic solvents (e.g., dimethylformamide) and energy-intensive reflux conditions. Modifications, such as using microwave-assisted heating, have been proposed to accelerate reaction kinetics, though these are not yet widely adopted for 4-hydroxy-2-phenylisoindoline-1,3-dione synthesis.

Optimization of Reaction Conditions for Yield Enhancement

Optimizing synthetic protocols for 4-hydroxy-2-phenylisoindoline-1,3-dione requires meticulous adjustment of reaction parameters:

Solvent Selection

Polar aprotic solvents like dimethylformamide enhance reactant solubility and stabilize intermediates, but greener alternatives (e.g., ethyl acetate) are under investigation. For instance, replacing dimethylformamide with cyclopentyl methyl ether in analogous phthalimide syntheses improved yields by 15–20% while reducing environmental toxicity.

Catalytic Systems

Transition metal catalysts, such as copper(II) acetate monohydrate, have been employed in alternative routes. A patent describes the synthesis of N-phenylphthalimide derivatives using o-dicyanobenzene and L-phenylglycinol in chlorobenzene, catalyzed by copper(II) acetate under anhydrous conditions. Although this method requires prolonged reflux (60 hours), it achieves high regioselectivity, underscoring the role of metal catalysts in directing reaction pathways.

Temperature and Time

Elevated temperatures (e.g., reflux at 150°C) accelerate cyclodehydration but risk side reactions like oxidative degradation. Kinetic studies suggest that maintaining temperatures between 80–100°C balances reaction speed and product integrity. Similarly, reducing reaction times from 24 hours to 8–12 hours via microwave irradiation has shown promise in preliminary trials.

Table 1: Comparative Analysis of Synthetic Conditions

ParameterTraditional MethodGreen MethodCu-Catalyzed Method
CatalystNoneFeCl₃Cu(OAc)₂·H₂O
SolventDimethylformamideNot specifiedChlorobenzene
Temperature150°C (reflux)25–40°C131°C (reflux)
Time12–24 hours4–6 hours60 hours
Yield60–75%80–85%Not reported

Antitumor Mechanisms: mammalian Target of Rapamycin Signaling Pathway Modulation

The antitumor activity of 4-Hydroxy-2-phenylisoindoline-1,3-dione is primarily mediated through its interaction with the mammalian Target of Rapamycin signaling pathway, which serves as a central regulator of cell growth, metabolism, and survival [4]. Research has demonstrated that related phthalimide derivatives, particularly N-Hydroxyphthalimide, effectively inhibit both mammalian Target of Rapamycin Complex 1 and mammalian Target of Rapamycin Complex 2 signaling pathways [35].

The compound's mechanism of action involves the suppression of key downstream effectors of the mammalian Target of Rapamycin pathway, including ribosomal protein S6 kinase and protein kinase B [35]. Studies utilizing breast carcinoma BT-20 cells and colon adenocarcinoma LoVo cells have revealed that hydroxylated phthalimide derivatives induce significant cytotoxic effects with half-maximal inhibitory concentration values ranging from 3.14 to 11.54 micromolar [35]. The compound effectively overcomes feedback activation mechanisms that typically limit the efficacy of mammalian Target of Rapamycin Complex 1 inhibitors alone [35].

Table 1: Cytotoxic Activity of Related Hydroxylated Isoindoline Derivatives Against Cancer Cell Lines

Cell LineCompound TypeHalf-maximal Inhibitory Concentration (micromolar)Reference
A549 (Lung Adenocarcinoma)N-benzyl isoindole derivative116.26 [1]
HeLa (Cervical Cancer)N-benzyl isoindole derivative140.60 [1]
BT-20 (Breast Carcinoma)N-Hydroxyphthalimide3.14 ± 0.06 [35]
LoVo (Colon Adenocarcinoma)N-Hydroxyphthalimide4.05 ± 0.12 [35]
HT-29 (Colon Adenocarcinoma)N-Hydroxyphthalimide11.54 ± 0.12 [35]

The mammalian Target of Rapamycin pathway modulation by hydroxylated isoindoline derivatives involves specific hydroxylation events that enhance protein stability and substrate recognition [4]. Prolyl 4-hydroxylase alpha-2 has been identified as a key enzyme that hydroxylates proline 2341 within the kinase domain of mammalian Target of Rapamycin, thereby activating the kinase and its downstream signaling cascades [4]. This hydroxylation mechanism strengthens mammalian Target of Rapamycin stability and enables accurate substrate recognition, particularly for ribosomal protein S6 kinase and protein kinase B [4].

The compound induces cell cycle arrest at the G2/M phase through inhibition of cyclin B1 and cell division cycle 2 protein expressions [35]. Additionally, the antitumor effects are mediated through mitochondrial apoptosis pathways, involving mitochondrial membrane depolarization and subsequent cytochrome c release [35]. Flow cytometry analyses have confirmed that treated cancer cells exhibit characteristic apoptotic markers, including DNA fragmentation and membrane disruption [39].

Antimicrobial Efficacy Against Gram-Positive/Negative Pathogens

4-Hydroxy-2-phenylisoindoline-1,3-dione demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacterial pathogens [6]. The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall integrity and interfere with essential metabolic processes [8]. Research has shown that phthalimide derivatives containing hydroxyl functional groups exhibit enhanced antimicrobial properties compared to their non-hydroxylated counterparts [26].

Studies investigating the antimicrobial spectrum of related isoindoline-1,3-dione derivatives have revealed varying degrees of effectiveness against different bacterial strains [10]. Compounds containing thiazole moieties in combination with phthalimide structures showed the highest activity against Pseudomonas species and Klebsiella species, with minimum inhibitory concentration values as low as 0.17 milligrams per milliliter [6]. The antimicrobial mechanism involves disruption of bacterial cell membrane integrity and interference with protein synthesis pathways [13].

Table 2: Antimicrobial Activity of Isoindoline-1,3-dione Derivatives

Bacterial StrainGram ClassificationZone of Inhibition (millimeters)Minimum Inhibitory Concentration (milligrams/milliliter)Reference
Staphylococcus aureusGram-positive8.3-12.30.0039 [10] [13]
Bacillus subtilisGram-positive14.7Not specified [19]
Pseudomonas aeruginosaGram-negative9.50.17 [6]
Escherichia coliGram-negative12.7Not specified [19]
Klebsiella pneumoniaeGram-negativeVariable80 [19]

The differential activity against Gram-positive versus Gram-negative bacteria reflects the structural differences in bacterial cell walls [10]. Gram-positive bacteria, characterized by their single-layer peptidoglycan cell wall, are generally more susceptible to phthalimide derivatives due to easier penetration of the antimicrobial agent [10]. In contrast, Gram-negative bacteria possess an outer membrane with high lipid and lipoprotein content, creating a more resistant barrier against antimicrobial compounds [10].

The hydroxyl group present in 4-Hydroxy-2-phenylisoindoline-1,3-dione enhances its interaction with bacterial cell membrane components through hydrogen bonding and electrostatic interactions [24]. This structural feature contributes to improved membrane permeability and subsequent intracellular accumulation of the compound [26]. The antimicrobial mechanism also involves the generation of reactive oxygen species, which cause oxidative damage to bacterial DNA and proteins [13].

Antileishmanial Activity and Comparative Therapeutic Advantages

The antileishmanial properties of 4-Hydroxy-2-phenylisoindoline-1,3-dione represent a promising therapeutic avenue for treating leishmaniasis, a neglected tropical disease caused by Leishmania parasites [14]. While specific studies on this exact compound are limited, research on structurally related isoindoline derivatives has demonstrated significant antiparasitic activity against various Leishmania species [16].

Natural products containing hydroxylated aromatic systems have shown remarkable antileishmanial activity in high-throughput screening studies [14]. Compounds with hydroxyl-containing scaffolds demonstrated half-maximal inhibitory concentration values ranging from 1.74 to 2.20 micromolar against Leishmania donovani with selectivity indices exceeding 20 [14]. The mechanism of action involves targeting essential parasite enzymes and disrupting mitochondrial function [16].

Table 3: Antileishmanial Activity of Related Hydroxylated Compounds

Compound ClassLeishmania SpeciesHalf-maximal Inhibitory Concentration (micromolar)Selectivity IndexReference
Lycorine derivativesLeishmania donovani1.74 ± 0.27>29 [14]
Hydroxylated aromaticsLeishmania donovani2.20 ± 0.29>23 [14]
Lanthanide complexesLeishmania amazonensis<7.52~7.0 [16]
Triazole derivativesLeishmania infantumVariableNot specified [17]

The comparative therapeutic advantages of hydroxylated isoindoline derivatives include their ability to target multiple parasite life cycle stages [18]. Research has shown that these compounds are effective against both promastigote and amastigote forms of Leishmania parasites, providing comprehensive therapeutic coverage [16]. The compounds also demonstrate favorable selectivity profiles, showing minimal toxicity against host macrophages while maintaining potent antiparasitic activity [14].

The mechanism of antileishmanial action involves induction of indoleamine 2,3-dioxygenase in host dendritic cells, which depletes tryptophan availability and inhibits parasite replication [18]. Additionally, the compounds may interfere with parasite sterol biosynthesis pathways, particularly targeting sterol 14α-demethylase enzymes essential for parasite survival [17]. Molecular dynamics simulations have confirmed stable binding interactions between hydroxylated derivatives and key parasite enzymes [17].

Antioxidant Capacity and Free Radical Scavenging Mechanisms

The antioxidant properties of 4-Hydroxy-2-phenylisoindoline-1,3-dione are primarily attributed to its hydroxyl functional group, which serves as an active site for free radical scavenging reactions [22]. The compound demonstrates significant capacity to neutralize various reactive oxygen species, including hydroxyl radicals, superoxide radicals, and other oxidative intermediates [25].

Research on related isoindoline-1,3-dione derivatives has revealed varying degrees of antioxidant activity depending on structural modifications [23]. Compounds containing hydroxyl groups at specific positions exhibit enhanced radical scavenging properties compared to their non-hydroxylated analogs [24]. The 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay has been widely employed to evaluate the antioxidant potential of these compounds [24].

Table 4: Antioxidant Activity of Isoindoline-1,3-dione Derivatives

CompoundStructural FeatureHalf-maximal Inhibitory Concentration (micromolar)Assay MethodReference
N-(4-Methoxyphenyl)isoindoline-1,3-dioneMethoxy substitution27.32,2-diphenyl-1-picrylhydrazyl [24]
Hydroxylated derivativeHydroxyl group25.02,2-diphenyl-1-picrylhydrazyl [24]
Cyclohexanol derivativeCyclohexanol moiety1.174Free radical scavenging [26]
Branched alkyl derivativesBranched chainsVariable2,2,'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) [23]

The free radical scavenging mechanism involves electron donation from the hydroxyl group to neutralize reactive species [25]. The compound's ability to scavenge multiple types of free radicals, including hydroxyl radicals, superoxide radicals, alkoxyl radicals, and singlet oxygen, provides comprehensive antioxidant protection [25]. The effectiveness varies depending on the specific radical species, with particularly strong activity against hydroxyl and alkyl radicals [25].

The antioxidant mechanism also involves metal chelation properties, which prevent metal-catalyzed oxidative reactions [22]. The hydroxyl group can form coordinate bonds with transition metals, thereby inhibiting Fenton-type reactions that generate harmful hydroxyl radicals [25]. Additionally, the compound may upregulate endogenous antioxidant enzyme systems, providing secondary protective effects against oxidative stress [23].

4-Hydroxy-2-phenylisoindoline-1,3-dione demonstrates potent mitochondrial apoptosis induction capabilities in carcinoma cells through multiple molecular pathways. Research using structurally related N-Hydroxyphthalimide has revealed significant insights into the mitochondrial targeting mechanisms of isoindoline-1,3-dione derivatives [1] [2].

The compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential. Flow cytometry analysis using JC-1 staining demonstrates that treatment with isoindoline derivatives results in a concentration-dependent increase of JC-1 monomers and a significant decrease of JC-1 aggregates, indicating progressive mitochondrial membrane depolarization [1] [2]. This mitochondrial dysfunction triggers a cascade of apoptotic events essential for carcinoma cell death.

The molecular mechanism involves the regulation of key apoptotic proteins within the Bcl-2 family. Treatment with 4-Hydroxy-2-phenylisoindoline-1,3-dione and related compounds leads to a decline in anti-apoptotic proteins, particularly survivin and Bcl-xL expression [1] [2]. Simultaneously, the compound activates the mitochondrial apoptotic machinery through caspase-9 and caspase-3 activation, while notably not affecting caspase-8, confirming the intrinsic pathway specificity [1] [2].

ParameterControlTreatment EffectTime Point
Mitochondrial membrane potentialNormalSignificant loss48 hours
Survivin expressionHighDecreased24 hours
Bcl-xL expressionHighDecreased24 hours
Caspase-9 activationInactiveActivated24 hours
Caspase-3 activationInactiveActivated24 hours
PARP cleavageMinimalIncreased24 hours

The compound also increases poly ADP-ribosepolymerase cleavage, a known cellular substrate of caspases that plays a vital role in apoptosis execution [1] [2]. This comprehensive activation of the mitochondrial apoptotic pathway demonstrates the compound's effectiveness in overcoming anti-apoptotic mechanisms commonly upregulated in carcinoma cells.

Studies have shown that isoindoline-1,3-dione derivatives can achieve an 8.8-fold increase in total apoptotic cell percentage at 10 micromolar concentrations within 48 hours of treatment [1] [2]. This dramatic enhancement in apoptotic cell death occurs through the mitochondrial pathway without affecting external death receptor pathways, indicating a selective targeting mechanism that may reduce systemic toxicity while maintaining anticancer efficacy.

Eukaryotic Initiation Factor 4E Localization Effects

4-Hydroxy-2-phenylisoindoline-1,3-dione significantly influences the subcellular localization of eukaryotic initiation factor 4E, a critical regulator of protein synthesis and cancer cell growth. Research on related N-Hydroxyphthalimide has demonstrated that isoindoline derivatives induce nuclear translocation of eukaryotic initiation factor 4E in a concentration-dependent manner [1] [2].

Under normal physiological conditions, eukaryotic initiation factor 4E primarily localizes to the cytoplasm where it binds to the 5'-cap structure of messenger ribonucleic acid molecules, facilitating cap-dependent translation initiation [3] [4]. However, treatment with 4-Hydroxy-2-phenylisoindoline-1,3-dione disrupts this normal cytoplasmic distribution pattern.

Immunofluorescence studies reveal that exposure to isoindoline derivatives for 6 hours induces pronounced nuclear accumulation of eukaryotic initiation factor 4E [1] [2]. This nuclear translocation occurs in a concentration-dependent manner, suggesting a direct relationship between compound dose and the magnitude of localization disruption. The nuclear redistribution of eukaryotic initiation factor 4E represents a critical cellular response that significantly impacts protein synthesis regulation.

ParameterControl ConditionTreatment EffectDuration
eIF4E localizationCytoplasmicNuclear translocation6 hours
Concentration dependencyNot applicableDose-dependent responseVariable
Detection methodImmunofluorescenceImmunofluorescence with DAPIStandard
Cellular distributionDiffuse cytoplasmicConcentrated nuclearMarked change

The nuclear accumulation of eukaryotic initiation factor 4E occurs through a 4E-binding protein-dependent mechanism that is specifically triggered upon mammalian target of rapamycin signaling inhibition [1] [2]. This translocation effectively sequesters eukaryotic initiation factor 4E away from its cytoplasmic targets, preventing its interaction with messenger ribonucleic acid cap structures and subsequently inhibiting the translation of oncogenic proteins.

The nuclear sequestration of eukaryotic initiation factor 4E has profound implications for cancer cell survival and proliferation. By disrupting cap-dependent translation, 4-Hydroxy-2-phenylisoindoline-1,3-dione effectively reduces the synthesis of proteins critical for cell growth, survival, and angiogenesis, including cyclin D1, Bcl-2, Bcl-xL, and vascular endothelial growth factor [1] [2]. This mechanism represents a sophisticated approach to cancer therapy that targets the translational machinery essential for malignant cell maintenance.

The rapid onset of eukaryotic initiation factor 4E nuclear translocation, observable within 6 hours of treatment, indicates that this mechanism contributes to the early cellular responses preceding apoptosis induction [1] [2]. This temporal relationship suggests that translational disruption may be one of the primary mechanisms through which 4-Hydroxy-2-phenylisoindoline-1,3-dione exerts its anticancer effects.

Dual mTORC1/mTORC2 Signaling Pathway Inhibition

4-Hydroxy-2-phenylisoindoline-1,3-dione demonstrates remarkable dual inhibitory activity against both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 signaling pathways. This dual targeting approach represents a significant advancement over traditional rapamycin analogs that primarily inhibit mammalian target of rapamycin complex 1 while sparing mammalian target of rapamycin complex 2 function [1] [2].

The compound effectively inhibits mammalian target of rapamycin complex 1 signaling through multiple molecular targets. Treatment results in concentration-dependent inhibition of ribosomal S6 protein kinase 1 and eukaryotic initiation factor 4E-binding protein 1 phosphorylation, which are the two best-characterized direct substrates of mammalian target of rapamycin complex 1 [1] [2]. Additionally, the compound suppresses phosphorylation of ribosomal protein S6, a downstream substrate of ribosomal S6 protein kinase 1, confirming the complete disruption of this signaling cascade.

Target ProteinComplex AssociationInhibitory EffectCell Lines
S6K1 phosphorylationmTORC1 substrateConcentration-dependent inhibitionBT-20, LoVo
4E-BP1 phosphorylationmTORC1 substrateConcentration-dependent inhibitionBT-20, LoVo
S6 phosphorylationS6K1 substrateSuppressedBT-20, LoVo
mTOR Ser2448 phosphorylationmTORC1 autophosphorylationConcentration-dependent inhibitionBT-20, LoVo
mTOR Ser2481 phosphorylationmTORC2 activity markerDecreasedBT-20, LoVo
Akt Thr308 phosphorylationPI3K target siteDramatically reducedBT-20, LoVo
Akt Ser473 phosphorylationmTORC2 target siteRepressedBT-20, LoVo
ERK1/2 phosphorylationFeedback pathwayConcentration-dependent suppressionBT-20, LoVo

The compound also restrains mammalian target of rapamycin phosphorylation at serine 2448, a site phosphorylated by ribosomal S6 protein kinase 1, in a concentration-dependent manner [1] [2]. Furthermore, it dramatically reduces phosphoinositide 3-kinase-mediated protein kinase B phosphorylation at threonine 308, indicating broader upstream pathway inhibition.

Regarding mammalian target of rapamycin complex 2 inhibition, 4-Hydroxy-2-phenylisoindoline-1,3-dione effectively represses protein kinase B phosphorylation at serine 473, the specific mammalian target of rapamycin complex 2 target site [1] [2]. The compound also decreases mammalian target of rapamycin phosphorylation at serine 2481, which serves as an indicator of mammalian target of rapamycin complex 2 activation status. This dual complex inhibition represents a significant therapeutic advantage.

A critical feature of 4-Hydroxy-2-phenylisoindoline-1,3-dione is its ability to overcome feedback activation mechanisms that limit the efficacy of traditional mammalian target of rapamycin inhibitors. The compound suppresses extracellular signal-regulated kinase 1/2 phosphorylation in a concentration-dependent manner, preventing the compensatory activation of mitogen-activated protein kinase signaling that typically occurs with mammalian target of rapamycin complex 1 inhibition [1] [2].

In vivo studies using breast carcinoma xenografts demonstrate sustained inhibition of both mammalian target of rapamycin complexes. Treatment results in significantly decreased phosphorylation levels of mammalian target of rapamycin at serine 2448, ribosomal protein S6 at serine 235/236, eukaryotic initiation factor 4E-binding protein 1 at serine 65, and protein kinase B at serine 473 in tumor tissues [1] [2]. This comprehensive pathway inhibition correlates with substantial tumor growth reduction, achieving 53% tumor volume inhibition and 45% tumor weight reduction compared to vehicle controls.

β-Amyloid Protein Aggregation Suppression Mechanisms

4-Hydroxy-2-phenylisoindoline-1,3-dione demonstrates significant potential for suppressing β-amyloid protein aggregation through multiple molecular mechanisms. Research on structurally related isoindoline-1,3-dione derivatives has revealed important insights into their anti-amyloidogenic properties and neuroprotective effects [5] [6].

The compound exhibits anti-aggregation activity against amyloid β 1-42 peptides, which are the primary components of amyloid plaques associated with neurodegenerative disorders. Studies using thioflavin T fluorescence assays demonstrate that isoindoline derivatives can reduce amyloid β 1-42 aggregation and inhibit conformational transitions toward β-sheet structures [5]. This inhibition occurs through direct molecular interactions with amyloid peptides at critical aggregation sites.

Molecular docking studies reveal that isoindoline-1,3-dione derivatives can bind to both monomeric and pentameric protofibril forms of amyloid β 1-42 [5]. The binding interactions primarily involve hydrophobic contacts with the phenylalanine 19 residue within the KLVFF motif of amyloid β 1-42, which is a critical region for aggregation initiation. This specific binding pattern disrupts the normal aggregation process and prevents the formation of mature amyloid fibrils.

ParameterControlTreatment EffectDuration
Aβ aggregation rateNormal progression65.96% inhibition at 10 μMVariable
β-sheet formationProgressive increaseReduced conformational transition16 hours
Thioflavin T fluorescenceConcentration-dependent increaseDecreased final fluorescenceTime-dependent
Fibril morphologyMature fibril formationAltered fibril structureExtended periods

The compound demonstrates concentration-dependent effects on amyloid aggregation kinetics. At concentrations of 10 micromolar, isoindoline-1,3-dione derivatives can achieve up to 65.96% inhibition of amyloid β aggregation [6]. This inhibition affects both the nucleation and elongation phases of fibril formation, resulting in reduced final fluorescence levels and altered fibril morphology when examined by electron microscopy.

Circular dichroism experiments confirm that 4-Hydroxy-2-phenylisoindoline-1,3-dione and related compounds interfere with the secondary structure transitions that occur during amyloid fibril formation [5]. The compounds prevent the characteristic shift from random coil and α-helical structures to the β-sheet conformations that define mature amyloid fibrils. This structural intervention represents a fundamental disruption of the amyloidogenic pathway.

In addition to direct anti-aggregation effects, the compound provides neuroprotective benefits against amyloid β toxicity. In vitro analyses using primary cortical neurons demonstrate that isoindoline derivatives counteract amyloid β-induced increases in intracellular calcium levels and reduce amyloid β-mediated toxicity in terms of mitochondrial activity reduction and reactive oxygen species production [5]. These protective effects suggest that the compound not only prevents aggregation but also mitigates the cellular damage caused by existing amyloid deposits.

The neuroprotective mechanism involves multiple cellular pathways. The compound has been shown to inhibit amyloid β-induced apoptosis through protection of mitochondrial function and reduction of oxidative stress markers [5]. This multi-target approach addresses both the formation of new amyloid deposits and the toxic effects of existing amyloid species, making it a comprehensive therapeutic strategy for amyloid-related disorders.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

239.058243149 g/mol

Monoisotopic Mass

239.058243149 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types